molecular formula C11H10N2O B2514583 4-(Pyridin-2-yloxy)aniline CAS No. 76471-08-4

4-(Pyridin-2-yloxy)aniline

Cat. No.: B2514583
CAS No.: 76471-08-4
M. Wt: 186.214
InChI Key: RTGVTQOURHFJEO-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H10N2O. It consists of a pyridine ring attached to an aniline moiety through an oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both pyridine and aniline, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Pyridin-2-yloxy)aniline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated aniline derivative. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or pyridine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

4-(Pyridin-2-yloxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yloxy)aniline depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyridine and aniline moieties can interact with various molecular targets, influencing their activity and function. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yloxy)aniline: Similar in structure but with the pyridine ring attached at the 3-position.

    4-(Pyridin-4-yloxy)aniline: Another isomer with the pyridine ring attached at the 4-position.

    N-(Pyridin-2-yl)aniline: A compound where the pyridine ring is directly attached to the aniline moiety without an oxygen linker.

Uniqueness

4-(Pyridin-2-yloxy)aniline is unique due to the presence of an oxygen linker between the pyridine and aniline rings. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds. The position of the oxygen linker can also affect the electronic distribution and steric interactions, further contributing to its unique characteristics.

Biological Activity

4-(Pyridin-2-yloxy)aniline, a compound characterized by its unique structure combining an aniline moiety with a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O, featuring an aromatic amine linked to a pyridine ring via an ether bond. The presence of both the amine and pyridine functionalities allows for significant chemical interactions, including hydrogen bonding and pi-pi stacking, which are crucial in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-hydroxyaniline with pyridine derivatives. A common procedure includes refluxing 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of potassium carbonate as a base in dimethylacetamide (DMA) . The reaction is monitored using thin-layer chromatography (TLC) and purified via column chromatography.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against several cancer cell lines. For instance, studies have shown weak cytotoxic effects against A549 (lung cancer) and HCT116 (colon cancer) cells . The antiproliferative activity suggests potential as an anticancer agent, particularly when modified to enhance efficacy.

Inhibition of Collagen Expression

Another significant biological activity observed is the inhibition of collagen production in hepatic stellate cells (HSC-T6). Compounds structurally related to this compound demonstrated the ability to reduce collagen expression and hydroxyproline content in vitro, indicating potential applications in treating liver fibrosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, some derivatives have shown effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections. The mechanism involves antagonism of the PqsR regulatory system, crucial for virulence factor production .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating various derivatives found that specific modifications to the base structure significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups exhibited improved efficacy compared to those with electron-donating groups .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound derivatives to target proteins involved in cancer progression. These studies suggest strong interactions with key regulatory sites, supporting further development as therapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies using animal models have indicated that certain derivatives can inhibit tumor growth effectively while exhibiting low toxicity to normal cells. This highlights their potential for further development into clinically viable treatments .

Summary Table of Biological Activities

Activity Cell Line/Organism Effect Observed Reference
CytotoxicityA549 (Lung Cancer)Weak cytotoxic effects
CytotoxicityHCT116 (Colon Cancer)Weak cytotoxic effects
Collagen InhibitionHSC-T6 (Liver Fibrosis Model)Reduced collagen expression
Antimicrobial ActivityPseudomonas aeruginosaInhibition of virulence factor production

Properties

IUPAC Name

4-pyridin-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGVTQOURHFJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Aminophenol (27.3 g) in DMF (200 ml) was added dropwise over 30 minutes to a stirred suspension of sodium hydride (10.0 g, 60% dispersion in mineral oil) in DMF (200 ml) with stirring under nitrogen. When the evolution of hydrogen had ceased, 2-bromopyridine (39.5 g) was added and the resultant solution was heated at 120° C. for 6 hours. The DMF was removed under reduced pressure, the residue was dissolved in water (250 ml) and the mixture extracted with dichloromethane. The combined organic extracts were washed with water, 1M sodium hydroxide solution and then again with water and then with 2M hydrochloric acid. The acid extracts were basified and extracted with dichloromethane to give an oil which solidified on standing. This solid was triturated in petroleum ether, b.p. 40°-60° C./ethyl acetate (10:1) to give 4-(2-pyridyloxy)aniline, m.p. 64°-67° C.
Quantity
27.3 g
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reactant
Reaction Step One
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10 g
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reactant
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200 mL
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solvent
Reaction Step One
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200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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39.5 g
Type
reactant
Reaction Step Three
[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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